2-(3-Ethyloxetan-3-yl)ethan-1-amine
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Overview
Description
2-(3-Ethyloxetan-3-yl)ethan-1-amine is a chemical compound with the molecular formula C₇H₁₅NO It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyloxetan-3-yl)ethan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method includes the cyclization of a suitable precursor to form the oxetane ring, followed by nucleophilic substitution to introduce the ethanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyloxetan-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the ethanamine group.
Scientific Research Applications
2-(3-Ethyloxetan-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethyloxetan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethanamine group can interact with biological receptors and enzymes, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yl)ethan-1-amine: Similar structure but lacks the ethyl group on the oxetane ring.
2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine: Contains an additional methoxy group.
Uniqueness
2-(3-Ethyloxetan-3-yl)ethan-1-amine is unique due to the presence of both the oxetane ring and the ethanamine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(3-ethyloxetan-3-yl)ethanamine |
InChI |
InChI=1S/C7H15NO/c1-2-7(3-4-8)5-9-6-7/h2-6,8H2,1H3 |
InChI Key |
GWWAIZBAZHMAHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CCN |
Origin of Product |
United States |
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